molecular formula C11H12FNO2 B15227698 (R)-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid

(R)-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B15227698
M. Wt: 209.22 g/mol
InChI Key: SVLDYPLFHJDVBW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom and a pyrrolidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized with a fluorine atom and attached to the benzoic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is unique due to the specific combination of a fluorine atom and a pyrrolidine ring attached to a benzoic acid core. This unique structure confers specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-6-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-8-4-1-3-7(10(8)11(14)15)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2,(H,14,15)/t9-/m1/s1

InChI Key

SVLDYPLFHJDVBW-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)C(=O)O

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)C(=O)O

Origin of Product

United States

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